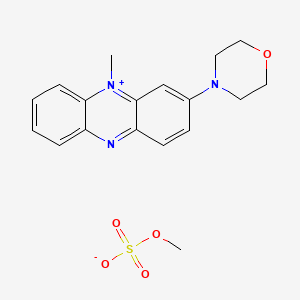
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate, also known as phenazine methosulfate, is a chemical compound with the molecular formula C14H14N2O4S and a molecular weight of 306.34 g/mol . It is widely used as an electron carrier in biochemical assays, particularly in the detection of dehydrogenase activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate typically involves the reaction of phenazine with methyl sulfate. The reaction is carried out under controlled conditions to ensure high purity and yield . The compound can be crystallized from water to obtain a deep yellow to brown crystalline powder .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where phenazine and methyl sulfate are reacted under optimized conditions. The process includes steps for purification and crystallization to achieve the desired product quality .
化学反应分析
Types of Reactions
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It acts as an electron acceptor and can be reduced by NADH or NADPH.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include NADH, NADPH, and various oxidizing agents. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction by NADH results in the formation of reduced phenazine derivatives .
科学研究应用
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an electron carrier in redox reactions and electrochemical studies.
Biology: Employed in assays to detect dehydrogenase activities and other enzymatic reactions.
Medicine: Utilized in diagnostic assays to measure enzyme activities in clinical samples.
Industry: Applied in the production of various biochemical reagents and diagnostic kits.
作用机制
The compound exerts its effects by acting as an electron carrier. It accepts electrons from NADH or NADPH and transfers them to other electron acceptors, such as tetrazolium dyes . This electron transfer process is crucial in various biochemical assays to measure enzyme activities .
相似化合物的比较
Similar Compounds
1-Methoxy-5-methylphenazinium methyl sulfate: Similar in structure and function, but with a methoxy group instead of a morpholinyl group.
Phenazine methosulfate: Another closely related compound used as an electron carrier.
Uniqueness
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate is unique due to its specific structure, which allows it to act as an efficient electron carrier in various biochemical assays. Its stability and solubility in water make it particularly useful in laboratory and industrial applications .
生物活性
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate, a phenazinium derivative, has garnered attention for its potential biological activities. This compound is structurally related to other phenazinium salts, which are known for their roles as electron mediators and in various biochemical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine and research, and relevant case studies.
- CAS Number : 40816-83-9
- Molecular Formula : C12H16N2O4S
- Molecular Weight : 288.34 g/mol
- IUPAC Name : 5-Methyl-3-(morpholin-4-yl)phenazinium methyl sulfate
The biological activity of this compound primarily involves its role as an electron mediator. It facilitates electron transfer in various biochemical reactions, particularly in enzymatic assays. The compound can reduce oxidized forms of substrates, thereby enhancing the efficiency of biochemical assays.
Electron Transfer Mechanism
The mechanism involves the following steps:
- Reduction : The compound accepts electrons from NAD(P)H or other reducing agents.
- Formation of Reduced Species : Upon accepting electrons, it forms a reduced phenazinium species.
- Reoxidation : The reduced form can then transfer electrons to other substrates or oxidizing agents.
Biological Activities
Research indicates several biological activities associated with this compound:
- Enzymatic Assays : It has been utilized as an electron mediator in assays for lactate dehydrogenase (LDH), demonstrating high turnover rates comparable to traditional mediators like phenazine methosulfate (PMS) .
- Cellular Studies : The compound shows potential in studying cellular respiration and metabolic pathways due to its ability to facilitate electron transport .
- Antimicrobial Properties : Preliminary studies suggest that phenazinium derivatives may exhibit antimicrobial activity, although specific data on this compound is limited.
Case Study 1: Enzymatic Activity Assay
In a study assessing the efficiency of this compound as an electron mediator, researchers found that it significantly improved the assay sensitivity for LDH activity compared to conventional methods. The correlation coefficient between results obtained using this compound and traditional methods was found to be 0.998, indicating high reliability .
Case Study 2: Photochemical Stability
The compound's stability under photochemical conditions was evaluated using rapid-scan spectrophotometry. It was determined that this compound maintains its efficacy as an electron mediator even under varying light conditions, making it suitable for laboratory settings where light exposure is unavoidable .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Role/Activity |
|---|---|---|
| Phenazine Methosulfate (PMS) | 149-30-4 | Traditional electron mediator |
| 1-Methoxy-5-methylphenazinium methyl sulfate | 65162-13-2 | Electron mediator in enzymatic assays |
| 5-Methylphenazinium methyl sulfate | 40816-83-9 | Electron mediator with potential stability |
属性
CAS 编号 |
40816-83-9 |
|---|---|
分子式 |
C18H21N3O5S |
分子量 |
391.4 g/mol |
IUPAC 名称 |
4-(10-methylphenazin-10-ium-2-yl)morpholine;methyl sulfate |
InChI |
InChI=1S/C17H18N3O.CH4O4S/c1-19-16-5-3-2-4-14(16)18-15-7-6-13(12-17(15)19)20-8-10-21-11-9-20;1-5-6(2,3)4/h2-7,12H,8-11H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
JSWOBTWCRLGCFT-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)N4CCOCC4.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















